molecular formula C20H30ClNO3 B5330594 Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5330594
M. Wt: 367.9 g/mol
InChI Key: WUWHHRDNNYXUMA-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with a unique structure that combines a piperidine ring with an ethyl ester and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester and phenoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include precise control of temperature, pressure, and reaction time to optimize the yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-piperidinecarboxylate: This compound has a similar piperidine ring structure but lacks the phenoxyethyl group.

    Methyl 1-hydroxyindole-3-carboxylate: This compound has a different core structure but shares some functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3.ClH/c1-4-6-18-15-16(3)7-8-19(18)24-14-13-21-11-9-17(10-12-21)20(22)23-5-2;/h4,7-8,15,17H,1,5-6,9-14H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWHHRDNNYXUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)C)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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